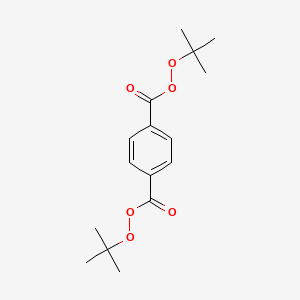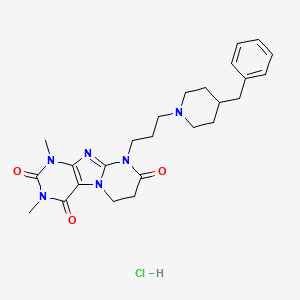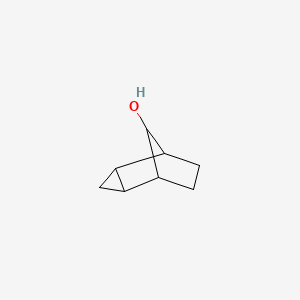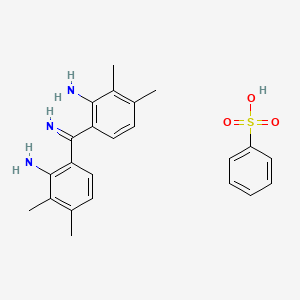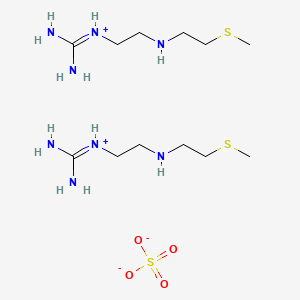
2-(2-Methylthioethylamino)ethylguanidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylthioethylamino)ethylguanidine sulfate is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes.
Preparation Methods
The synthesis of 2-(2-Methylthioethylamino)ethylguanidine sulfate can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . The reaction conditions are mild, and the yields can be as high as 81% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
2-(2-Methylthioethylamino)ethylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(2-Methylthioethylamino)ethylguanidine sulfate has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in the study of biochemical processes involving guanidines.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Methylthioethylamino)ethylguanidine sulfate involves its interaction with molecular targets in the sympathetic nervous system. It acts by inhibiting the transmission in post-ganglionic adrenergic nerves, preventing the release of norepinephrine at nerve endings . This leads to a depletion of norepinephrine in peripheral sympathetic nerve terminals and tissues, resulting in its pharmacological effects .
Comparison with Similar Compounds
2-(2-Methylthioethylamino)ethylguanidine sulfate can be compared with other guanidine derivatives such as guanethidine and N-ethylguanidine sulfate. While guanethidine is primarily used as an antihypertensive agent, this compound has broader applications in medicinal chemistry and organic synthesis . The unique structural features of this compound, such as the presence of the methylthioethylamino group, contribute to its distinct chemical and biological properties.
Properties
CAS No. |
17719-22-1 |
|---|---|
Molecular Formula |
C12H34N8O4S3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
diaminomethylidene-[2-(2-methylsulfanylethylamino)ethyl]azanium;sulfate |
InChI |
InChI=1S/2C6H16N4S.H2O4S/c2*1-11-5-4-9-2-3-10-6(7)8;1-5(2,3)4/h2*9H,2-5H2,1H3,(H4,7,8,10);(H2,1,2,3,4) |
InChI Key |
WICKHHQUSVFUHU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCNCC[NH+]=C(N)N.CSCCNCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


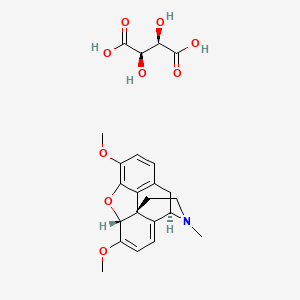
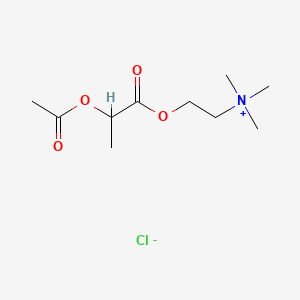

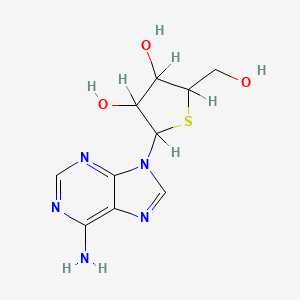
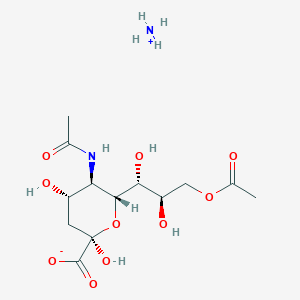
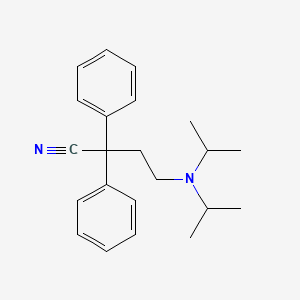
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)


![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
